N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE
Brand Name: Vulcanchem
CAS No.:
VCID: VC11104558
InChI: InChI=1S/C19H15N3OS/c23-18(12-15-4-3-11-24-15)20-14-9-7-13(8-10-14)19-21-16-5-1-2-6-17(16)22-19/h1-11H,12H2,(H,20,23)(H,21,22)
SMILES: C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4
Molecular Formula: C19H15N3OS
Molecular Weight: 333.4 g/mol

N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE

CAS No.:

Cat. No.: VC11104558

Molecular Formula: C19H15N3OS

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE -

Molecular Formula C19H15N3OS
Molecular Weight 333.4 g/mol
IUPAC Name N-[4-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylacetamide
Standard InChI InChI=1S/C19H15N3OS/c23-18(12-15-4-3-11-24-15)20-14-9-7-13(8-10-14)19-21-16-5-1-2-6-17(16)22-19/h1-11H,12H2,(H,20,23)(H,21,22)
Standard InChI Key POXFYLKDULPRTF-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4

Chemical Architecture and Physicochemical Properties

Molecular Structure and Bonding

The compound’s IUPAC name, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylacetamide, reflects its tripartite architecture:

  • Benzodiazole core: A bicyclic system comprising fused benzene and imidazole rings, enabling π-π stacking and hydrogen bonding.

  • Thiophene moiety: A five-membered aromatic sulfur heterocycle contributing to lipophilicity and electron delocalization.

  • Acetamide linker: A flexible spacer that bridges the two aromatic systems while offering sites for hydrogen bonding via the amide group.

The planar benzodiazole and thiophene rings adopt orthogonal conformations relative to the central phenyl group, as inferred from the SMILES string C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4. This geometry may influence intermolecular interactions in solid-state packing or target binding.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC19H15N3OS\text{C}_{19}\text{H}_{15}\text{N}_{3}\text{OS}
Molecular Weight333.4 g/mol
IUPAC NameN-[4-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylacetamide
Canonical SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4
InChIKeyPOXFYLKDULPRTF-UHFFFAOYSA-N
Topological Polar Surface Area86.6 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2

Data derived from PubChem (CID: 868466) and VulcanChem.

Spectroscopic Characterization

While experimental spectra for this specific compound are unpublished, analogous benzodiazole-acetamide hybrids exhibit diagnostic signals:

  • 1H^1\text{H} NMR:

    • Benzodiazole protons: δ 7.2–8.1 ppm (aromatic multiplet).

    • Thiophene protons: δ 6.9–7.5 ppm (coupled doublets).

    • Amide NH: δ 10.1–10.5 ppm (broad singlet, exchangeable) .

  • IR Spectroscopy:

    • Amide C=O stretch: 1650–1680 cm1^{-1}.

    • N-H bend: 1550–1600 cm1^{-1}.

  • Mass Spectrometry:

    • Molecular ion peak at m/z 333.4 with fragmentation patterns reflecting cleavage at the amide bond and thiophene ring.

Synthetic Methodology and Optimization

Retrosynthetic Analysis

The compound can be dissected into three synthons:

  • 4-Aminophenylbenzodiazole: Prepared via cyclocondensation of o-phenylenediamine with 4-nitrobenzaldehyde followed by reduction.

  • Thiophene-2-acetic acid: Synthesized through Friedel-Crafts acylation of thiophene.

  • Amide coupling: Union of the two fragments using carbodiimide-based reagents .

Stepwise Synthesis

Step 1: Synthesis of 4-(1H-Benzodiazol-2-yl)aniline

  • React o-phenylenediamine with 4-nitrobenzaldehyde in acidic ethanol to form 2-(4-nitrophenyl)-1H-benzodiazole.

  • Reduce the nitro group using H2/Pd-C\text{H}_2/\text{Pd-C} or SnCl2\text{SnCl}_2 to yield the aniline derivative.

Step 2: Preparation of Thiophene-2-acetyl Chloride

  • Treat thiophene-2-acetic acid with thionyl chloride (SOCl2\text{SOCl}_2) under reflux to generate the acyl chloride.

Step 3: Amide Bond Formation

  • Couple 4-(1H-benzodiazol-2-yl)aniline with thiophene-2-acetyl chloride using N,N\text{N,N}-diisopropylethylamine (DIPEA) as a base in dichloromethane.

  • Alternatively, employ EDCI/HOBt in acetonitrile for solution-phase coupling, as demonstrated in analogous thiadiazole-acetamide syntheses .

Table 2: Reaction Conditions for Amide Coupling

ParameterEDCI/HOBt Method Acyl Chloride Method
SolventAcetonitrileDichloromethane
Coupling AgentEDCI, HOBtDIPEA
TemperatureRoom temperature0°C → Room temperature
Reaction Time24 hours4 hours
Yield65–75%50–60%

Hypothetical Biological Activity and Mechanisms

Anticancer Activity

Structural analogs such as 5-nitrobenzimidazole derivatives exhibit apoptosis induction via caspase-3 activation . The electron-deficient benzodiazole core may intercalate DNA or inhibit tyrosine kinases, while the thiophene’s sulfur atom could coordinate transition metals in enzyme active sites .

Table 3: Predicted Pharmacokinetic Properties (SwissADME)

ParameterPrediction
GI AbsorptionHigh
BBB PermeabilityModerate
CYP2D6 InhibitionLikely
Lipophilicity (LogP)3.2
Bioavailability Score0.55

Comparative Analysis with Structural Analogs

Benzimidazole-Based Therapeutics

  • Albendazole: Shares the benzimidazole carbamate group but lacks thiophene; used as an anthelmintic .

  • Omeprazole: Substituted benzimidazole targeting proton pumps, highlighting the scaffold’s versatility.

Thiophene-Containing Drugs

  • Ticlopidine: Thiophene-based antiplatelet agent, underscoring the moiety’s role in modulating cell signaling.

  • Tenoxicam: Thiophene amide with anti-inflammatory activity, suggesting potential COX-2 inhibition by the title compound.

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333.4063 g/mol